

## Isothiazol-4-ylboronic acid CAS number 1448859-47-9

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### Compound of Interest

Compound Name: Isothiazol-4-ylboronic acid  
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An In-Depth Technical Guide to **Isothiazol-4-ylboronic Acid** (CAS: 1448859-47-9): A Key Building Block for Modern Drug Discovery

### Abstract

**Isothiazol-4-ylboronic acid** is a heterocyclic boronic acid that serves as a critical building block in contemporary organic synthesis and medicinal chemistry. It combines the electronically distinct isothiazole ring system with the versatile reactivity of a boronic acid functional group. This guide provides an in-depth analysis for researchers, chemists, and drug development professionals. We will explore the compound's physicochemical properties, spectroscopic characterizations, synthetic approach, and its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The narrative emphasizes the causes and choices and provides field-proven insights to empower scientists in leveraging this valuable reagent for the synthesis of novel chemical entities.

### Introduction: A Convergence of Scaffolds

The strategic value of **Isothiazol-4-ylboronic acid** in research and development stems from the synergistic combination of its two core components: the isothiazole and the boronic acid moiety.

- The Isothiazole Scaffold in Medicinal Chemistry: The isothiazole ring is a privileged sulfur- and nitrogen-containing five-membered heterocycle. Its unique electronic properties significantly influence pharmacokinetic and pharmacodynamic properties. Isothiazole derivatives have been investigated for a wide range of biological activities, including anti-inflammatory and antimicrobial effects.<sup>[1][2]</sup> The ring's unique electronic nature and ability to participate in hydrogen bonding can facilitate strong, selective interactions with biological targets.<sup>[1]</sup>
- The Power of Boronic Acids in Synthesis and Drug Design: Boronic acids are indispensable tools in modern chemistry, primarily due to their central role in the Suzuki-Miyaura cross-coupling reaction.<sup>[3]</sup> This reaction allows for the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance. While their role as synthetic intermediates, boronic acids themselves have emerged as a significant class of pharmaceuticals, with five drugs approved by the FDA that utilize their ability to form reversible covalent bonds with diols, such as those found in saccharides or enzyme active sites, underpinning their therapeutic mechanisms.<sup>[4]</sup>

**Isothiazol-4-ylboronic acid**, therefore, represents a powerful reagent for introducing the isothiazole scaffold into complex molecules, enabling the exploration of new chemical space in drug discovery programs.

### Physicochemical Properties and Characterization

Validating the identity, purity, and stability of starting materials is the foundation of reproducible science. **Isothiazol-4-ylboronic acid** is a solid at room temperature and requires careful characterization to ensure its suitability for synthetic applications.<sup>[5]</sup>

Property	Value	Source
CAS Number	1448859-47-9	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Molecular Formula	C <sub>3</sub> H <sub>4</sub> BNO <sub>2</sub> S	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[12]</a>
Molecular Weight	128.95 g/mol	<a href="#">[10]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Appearance	Solid	<a href="#">[9]</a>
SMILES	OB(O)C1=CSN=C1	<a href="#">[10]</a> <a href="#">[14]</a>
InChI Key	DMWRYHURUDXLLO-UHFFFAOYSA-N	<a href="#">[9]</a> <a href="#">[12]</a>
Storage	Sealed in dry, 2-8°C	<a href="#">[10]</a> <a href="#">[14]</a>

## Spectroscopic Validation

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure and purity of **Isothiazol-4-ylboronic acid**.

- $^{11}\text{B}$  NMR Spectroscopy: This is the most direct method for characterizing boronic acids. The boron atom in a free,  $\text{sp}^2$ -hybridized arylboronic acid typically shows a peak at  $\delta$  27–30 ppm.[15] The presence of a single, sharp peak in this region is a strong indicator of a clean, monomeric boronic acid. Broader signals may indicate a trimeric anhydride form, known as a boroxine, which can form upon dehydration. During reaction monitoring, the formation of a tetracoordinate  $\text{sp}^3$ -intermediate will cause a significant upfield shift, providing a useful mechanistic probe.[16]
- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: These techniques confirm the structure of the isothiazole ring. The  $^1\text{H}$  NMR spectrum is expected to show two distinct regions corresponding to the two protons on the heterocyclic ring. Similarly, the  $^{13}\text{C}$  NMR spectrum should display signals for the three carbons of the boron atom directly attached to the boron (the ipso-carbon) often being difficult to detect due to quadrupolar relaxation.[17]
- Mass Spectrometry (MS): Provides confirmation of the molecular weight. Techniques like Electrospray Ionization (ESI-MS) can detect the molecular composition.
- Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the broad O-H stretching vibration of the boronic acid hydroxyl group and the B-O stretching vibration ( $\sim 1350 \text{ cm}^{-1}$ ).[17]

## Purity Assessment

For applications in drug development, where stoichiometric precision is critical, purity must be rigorously assessed.

- High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound. A reverse-phase method is typically employed.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of MS, allowing for the rapid assessment of purity and confirmation of identity.[14]

## Synthesis and Safe Handling

While numerous methods exist for the synthesis of the isothiazole core, a common and logical strategy for preparing heteroaryl boronic acids involves the following steps: 1) **Halogen-Metal Exchange**: A solution of 4-bromo-isothiazole in an anhydrous, aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature. 2) **Borylation**: The organolithium species is then quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate, which forms the final boronic acid product. 3) **Hydrolysis**: The final step is an acidic workup (e.g., with aqueous HCl), which hydrolyzes the intermediate boronate ester to yield the final product.

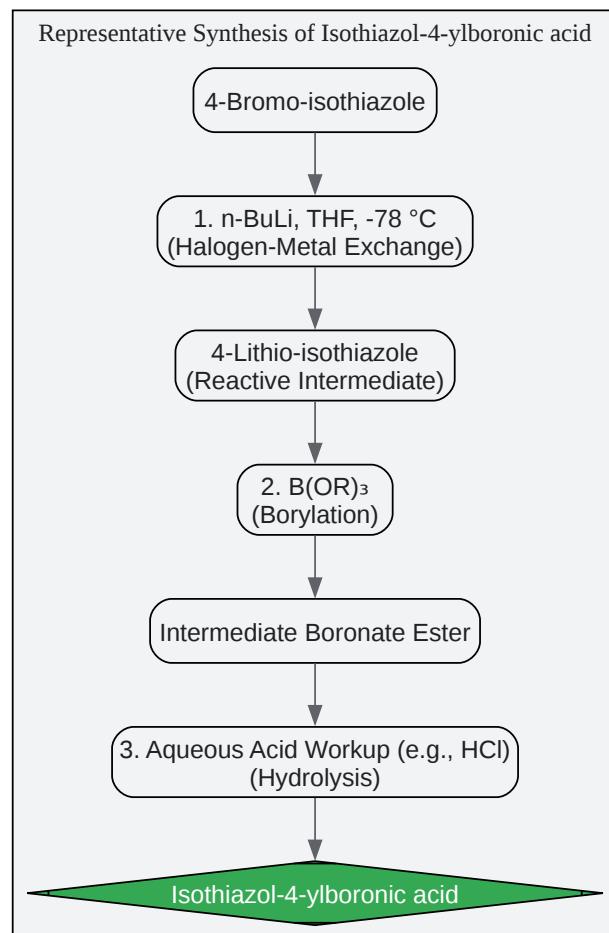
### Representative Synthetic Pathway

The following protocol describes a plausible, field-proven approach for the synthesis of **Isothiazol-4-ylboronic acid** from 4-bromo-isothiazole. This protocol illustrates the general strategy employed for such transformations.

**Step 1: Halogen-Metal Exchange.** A solution of 4-bromo-isothiazole in an anhydrous, aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature. A strong organolithium base, such as n-butyllithium, is added dropwise to form the highly reactive 4-lithio-isothiazole intermediate.

**Step 2: Borylation.** The organolithium species is then quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate, which forms the final boronic acid product. The reaction is allowed to slowly warm to room temperature.

**Step 3: Hydrolysis.** The final step is an acidic workup (e.g., with aqueous HCl), which hydrolyzes the intermediate boronate ester to yield the final product.

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Caption: Plausible synthetic route to **Isothiazol-4-ylboronic acid**.

## Safe Handling and Storage

Proper handling is essential for user safety and to maintain the integrity of the compound.

- Safety Precautions: Always handle **Isothiazol-4-ylboronic acid** in a well-ventilated fume hood.[19] Wear appropriate Personal Protective Equipment (goggles, gloves, and a lab coat).[19] Avoid inhalation of dust and direct contact with skin and eyes.[19] The GHS07 "Warning" pictogram is associated with this compound, indicating potential for irritation.[10]
- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] It is recommended to ensure long-term stability.[10][14]
- Chemical Stability: Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides (boroxines). While this process is often reversible under certain conditions (e.g., Suzuki coupling), it can affect the compound's weight and stoichiometry. Storing the compound in a dry environment is critical to maintain its integrity.

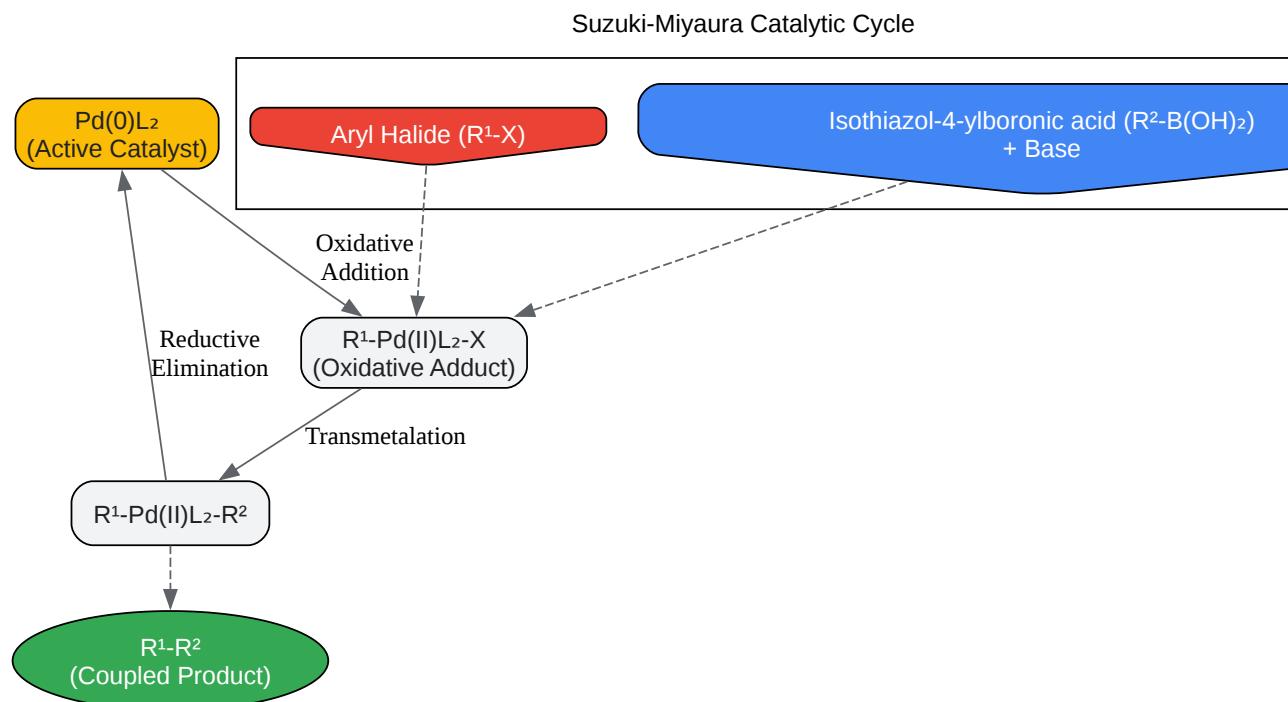
## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **Isothiazol-4-ylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction, enabling the formation of a C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bond between the isothiazole ring and another aryl or vinyl group.[3][4]

## Mechanistic Overview

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process is generally understood to proceed via three key Palladium(0) species.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide,  $R^1-X$ ), forming a Pd(II) species.
- Transmetalation: The boronic acid ( $R^2-B(OH)_2$ ) is activated by a base (e.g., carbonate) to form a more nucleophilic boronate species  $[R^2-B(OH)_3]^-$ . This species then couples with the Pd(II) center, displacing the halide and forming a new Pd(II) complex with both organic partners.
- Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product ( $R^1-R^2$ ) and re-activating the Pd(0) catalyst, which re-enters the cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocol: A Self-Validating System

The following is a representative, robust protocol for the coupling of **Isothiazol-4-ylboronic acid** with a generic aryl bromide.

Objective: To synthesize 4-(Aryl)-isothiazole.

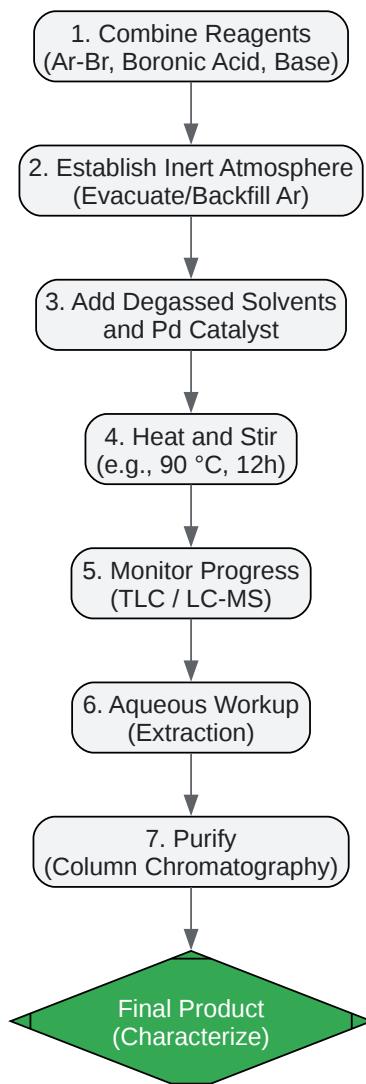
Materials:

- **Isothiazol-4-ylboronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium Catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2-3 equivalents)
- Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

Procedure:

- Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, **Isothiazol-4-ylboronic acid**. The use of a slight excess of the boronic acid (1.2 eq) helps drive the reaction to completion.
- Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This is a critical, self-validating step; the reactants are sensitive to air, which can deactivate the palladium catalyst.
- Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst. The choice of a phosphine-ligated catalyst like Pd(PPh<sub>3</sub>)<sub>4</sub> is common for aryl couplings.<sup>[4]</sup> The aqueous portion of the solvent is essential for dissolving the inorganic base and facilitating the transmetalation step.
- Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed.
- Workup: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(Aryl)-isothiazole.

## Experimental Workflow Visualization



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Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

## Broader Implications in Drug Discovery

The use of **Isothiazol-4-ylboronic acid** extends beyond a simple synthetic transformation. Incorporating the isothiazole-4-yl moiety can be a strategic campaign. It can serve as a bioisostere for other aromatic systems, potentially improving metabolic stability, altering solubility, or introducing new vector target. Furthermore, the growing pipeline of boronic acid-based drugs highlights the increasing acceptance and importance of the boronic acid pharmacophore.<sup>[6][20]</sup> This reagent, therefore, sits at the intersection of two highly relevant areas of modern medicinal chemistry.

## Conclusion

**Isothiazol-4-ylboronic acid** (CAS: 1448859-47-9) is a high-value chemical tool for researchers in organic synthesis and drug discovery. Its robust performance in cross-coupling reactions provides a reliable method for the introduction of the biologically relevant isothiazole scaffold. A thorough understanding of its requirements, and reaction mechanisms, as detailed in this guide, is paramount for its effective and safe utilization. As the demand for novel, structurally diverse compounds continues to grow, the importance of specialized building blocks like **Isothiazol-4-ylboronic acid** will only increase.

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